3-Chloro-2-fluoropyridine
Overview
Description
3-Chloro-2-fluoropyridine is a heterocyclic organic compound with the molecular formula C5H3ClFN. It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 3 are replaced by fluorine and chlorine atoms, respectively.
Mechanism of Action
Target of Action
3-Chloro-2-fluoropyridine is a derivative of pyridine, a basic heterocyclic organic compound Pyridine derivatives are known to interact with various biological targets, including enzymes and receptors, due to their ability to form multiple types of chemical bonds .
Mode of Action
Fluoropyridines, in general, are known for their interesting and unusual physical, chemical, and biological properties owing to the presence of strong electron-withdrawing substituents in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Biochemical Pathways
Fluoropyridines are often used in the synthesis of biologically active compounds, including those used for local radiotherapy of cancer . This suggests that they may interact with various biochemical pathways, potentially influencing cell proliferation and survival.
Pharmacokinetics
The physicochemical properties of a compound, including its lipophilicity and water solubility, can significantly impact its pharmacokinetics .
Result of Action
Fluoropyridines are known to possess interesting and unusual physical, chemical, and biological properties . As such, they may exert various effects at the molecular and cellular levels, potentially influencing processes such as cell signaling, proliferation, and survival.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloro-2-fluoropyridine can be synthesized through several methods. One common approach involves the halogen exchange reaction, where 2,3-dichloropyridine is treated with a fluorinating agent such as potassium fluoride (KF) in the presence of a suitable solvent like dimethylformamide (DMF) at elevated temperatures . Another method involves the direct fluorination of 3-chloropyridine using fluorine gas under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale halogen exchange reactions. The process typically requires high-purity starting materials, precise control of reaction conditions, and efficient purification techniques to ensure the desired product’s quality and yield .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2-fluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different functionalized pyridine derivatives.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents such as tetrahydrofuran (THF) or DMF at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products: The major products formed from these reactions include various substituted pyridines, biaryl compounds, and functionalized pyridine derivatives .
Scientific Research Applications
3-Chloro-2-fluoropyridine has numerous applications in scientific research:
Comparison with Similar Compounds
- 2-Chloro-3-fluoropyridine
- 3-Chloro-4-fluoropyridine
- 2,3-Difluoropyridine
- 3-Chloro-2,4-difluoropyridine
Comparison: 3-Chloro-2-fluoropyridine is unique due to the specific positioning of the chlorine and fluorine atoms on the pyridine ring. This arrangement imparts distinct electronic and steric properties, influencing its reactivity and interactions with other molecules . Compared to its analogs, this compound may exhibit different reactivity patterns and biological activities, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3-chloro-2-fluoropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClFN/c6-4-2-1-3-8-5(4)7/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHGMHTQDGNVKTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376479 | |
Record name | 3-Chloro-2-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1480-64-4 | |
Record name | 3-Chloro-2-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-2-fluoropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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